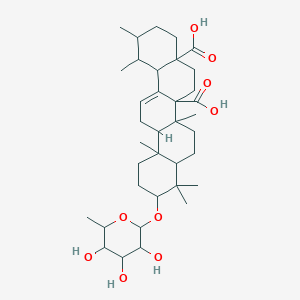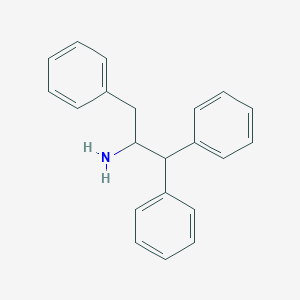![molecular formula C15H24O B12322731 1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-](/img/structure/B12322731.png)
1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1aalpha,2alpha,4alpha,4abeta,7balpha)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid compound with the molecular formula C15H24O and a molecular weight of 220.4 g/mol. This compound is isolated from the herbs of Sarcandra glabra. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often exhibit a wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8alpha-Hydroxy-alpha-gurjunene can be synthesized through multi-step chemical reactions. The synthesis typically involves the reaction of appropriate starting materials with specific reagents under controlled conditions . The exact synthetic route may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of 8alpha-Hydroxy-alpha-gurjunene involves large-scale extraction from natural sources, such as the herbs of Sarcandra glabra. The extraction process may include solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .
Analyse Des Réactions Chimiques
Types of Reactions: 8alpha-Hydroxy-alpha-gurjunene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 8alpha-Hydroxy-alpha-gurjunene.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
8alpha-Hydroxy-alpha-gurjunene has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the synthesis of other sesquiterpenoids.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating various diseases.
Industry: 8alpha-Hydroxy-alpha-gurjunene is used in the production of natural products and as an ingredient in various formulations.
Mécanisme D'action
The mechanism of action of 8alpha-Hydroxy-alpha-gurjunene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparaison Avec Des Composés Similaires
8alpha-Hydroxy-alpha-gurjunene can be compared with other similar sesquiterpenoids, such as:
- Palustrol (CAS#5986-49-2)
- Aromadendrene (CAS#489-39-4)
- Spathulenol (CAS#6750-60-3)
- Globulol (CAS#489-41-8)
- Epiglobulol (CAS#88728-58-9)
- 4,10-Aromadendranediol (CAS#70051-38-6)
These compounds share similar structural features but differ in their individual atoms, functional groups, and substructures . The differences in their physicochemical properties, bioactivity, and pharmacological properties highlight the uniqueness of 8alpha-Hydroxy-alpha-gurjunene.
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulen-2-ol |
InChI |
InChI=1S/C15H24O/c1-8-5-6-10-9(2)7-11(16)13-14(12(8)10)15(13,3)4/h9-11,13-14,16H,5-7H2,1-4H3 |
Clé InChI |
QKUHHSKUAZHDLP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2C(C2(C)C)C3=C(CCC13)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


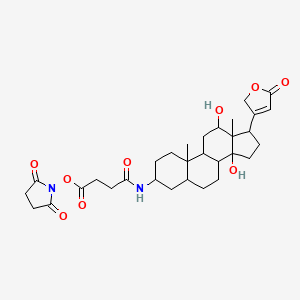
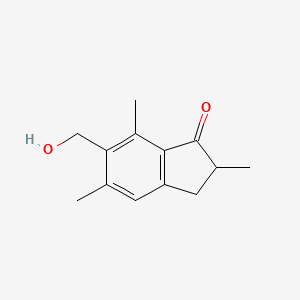
![17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12322655.png)
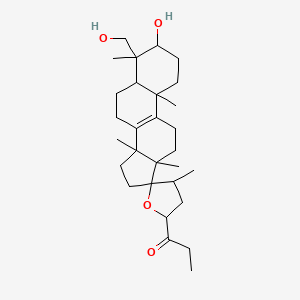
![17-Hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B12322668.png)
![1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-](/img/structure/B12322670.png)
![Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate](/img/structure/B12322678.png)
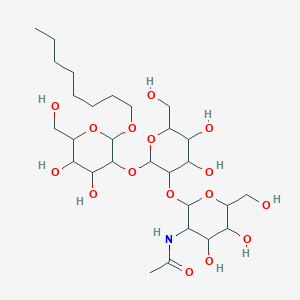
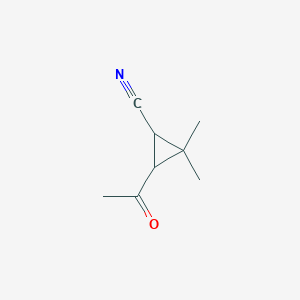
![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)
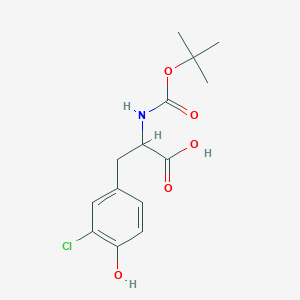
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12322699.png)
